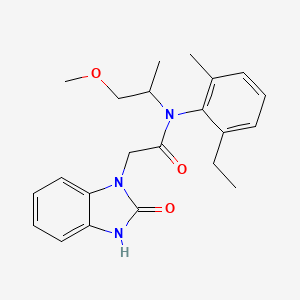![molecular formula C21H19ClFN3O2 B11122013 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11122013.png)
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound belonging to the class of phenyl-1,3-oxazoles This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-fluorophenyl group and an oxazole ring substituted with a 2-chlorophenyl group
Preparation Methods
The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is formed by reacting a suitable diamine with a dihalide.
Coupling Reactions: The final step involves coupling the oxazole and piperazine rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbonyl linkage and formation of the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to each reaction type.
Scientific Research Applications
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including absorption, distribution, metabolism, and excretion (ADME) properties.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds such as:
(2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID: This compound shares the oxazole ring but differs in its overall structure and pharmacological properties.
1-(3-Chlorobenzyl)piperazine: This compound contains a piperazine ring with a chlorobenzyl substituent, highlighting the structural diversity within piperazine derivatives.
meta-Chlorophenylpiperazine: Another piperazine derivative with a chlorophenyl group, used in various pharmacological studies.
The uniqueness of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClFN3O2 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H19ClFN3O2/c1-14-19(20(24-28-14)15-6-2-3-7-16(15)22)21(27)26-12-10-25(11-13-26)18-9-5-4-8-17(18)23/h2-9H,10-13H2,1H3 |
InChI Key |
QOCIPDPXMHLYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121931.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B11121932.png)
![[2-(5-Methylthiophen-2-yl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11121937.png)
![2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11121944.png)
![6-Imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121950.png)
![N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11121953.png)
![3-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11121955.png)
![Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11121968.png)
![5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11121969.png)
![Methyl 4-(4-fluorophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11121970.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11121981.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121995.png)

![N-cyclopentyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11122000.png)
